5-Butyl-2-methylpiperidine

Description

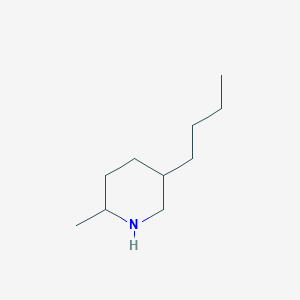

Structure

3D Structure

Properties

Molecular Formula |

C10H21N |

|---|---|

Molecular Weight |

155.28 g/mol |

IUPAC Name |

5-butyl-2-methylpiperidine |

InChI |

InChI=1S/C10H21N/c1-3-4-5-10-7-6-9(2)11-8-10/h9-11H,3-8H2,1-2H3 |

InChI Key |

XDBDKEGFHAPGLN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1CCC(NC1)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 5-Butyl-2-methylpiperidine: Chemical Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Butyl-2-methylpiperidine is a substituted piperidine derivative with potential applications in medicinal chemistry and organic synthesis. This technical guide provides a comprehensive overview of its chemical structure, predicted physicochemical properties, and a detailed, plausible experimental protocol for its synthesis via the catalytic hydrogenation of 5-butyl-2-methylpyridine. Due to the limited availability of direct experimental data for this specific compound, this guide compiles information from analogous structures and established chemical principles to offer a robust resource for researchers. The document includes tabulated data for clarity and a visual representation of the synthetic workflow.

Chemical Structure and Identification

This compound is a saturated heterocyclic organic compound. Its structure consists of a piperidine ring substituted with a butyl group at the 5-position and a methyl group at the 2-position.

Molecular Formula: C₁₀H₂₁N

Molecular Weight: 155.28 g/mol

IUPAC Name: this compound

Canonical SMILES: CCCCC1CCC(NC1)C

InChI Key: XDBDKEGFHAPGLN-UHFFFAOYSA-N

Physicochemical and Spectroscopic Properties

Physical and Chemical Properties

| Property | 5-butyl-2-methylpyridine (Precursor) | This compound (Predicted) |

| Molecular Weight ( g/mol ) | 149.23 | 155.28 |

| Boiling Point (°C) | 209.5 | ~180-200 |

| Density (g/mL) | 0.903 | ~0.85 |

| pKa | ~6.0 (Pyridine) | ~11.2 (Piperidine)[1] |

| Solubility | Soluble in common organic solvents. | Soluble in water and common organic solvents such as ethanol, chloroform, and ethers.[2] |

Spectroscopic Data (Predicted)

The expected spectroscopic characteristics for this compound are inferred from the general spectral properties of piperidine derivatives and the expected changes upon hydrogenation of the pyridine ring.

¹H NMR Spectroscopy (Predicted Chemical Shifts)

| Protons | Chemical Shift (ppm) | Multiplicity |

| CH₃ (methyl on ring) | ~1.0-1.2 | Doublet |

| CH (proton at C2) | ~2.5-2.8 | Multiplet |

| CH₂ (ring protons) | ~1.2-1.9 | Multiplets |

| NH | ~1.5-2.5 | Broad Singlet |

| CH (proton at C5) | ~1.2-1.5 | Multiplet |

| CH₂ (butyl chain) | ~1.2-1.4 | Multiplets |

| CH₃ (butyl chain) | ~0.9 | Triplet |

¹³C NMR Spectroscopy (Predicted Chemical Shifts)

| Carbon | Chemical Shift (ppm) |

| C2 | ~55-60 |

| C3 | ~25-30 |

| C4 | ~25-30 |

| C5 | ~35-40 |

| C6 | ~45-50 |

| CH₃ (methyl on ring) | ~20-25 |

| Butyl Chain Carbons | ~14, 23, 29, 35 |

Infrared (IR) Spectroscopy (Predicted Absorptions)

| Functional Group | Wavenumber (cm⁻¹) |

| N-H Stretch | 3300-3500 (broad) |

| C-H Stretch (sp³) | 2850-3000 |

| C-N Stretch | 1000-1250 |

Mass Spectrometry (Predicted Fragmentation)

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 155. Key fragmentation patterns for aliphatic amines would likely involve alpha-cleavage, resulting in the loss of the butyl group (M-57) or the methyl group (M-15).[3]

Synthesis of this compound

A common and effective method for the synthesis of substituted piperidines is the catalytic hydrogenation of the corresponding pyridine derivative.[4] In this case, this compound can be synthesized from 5-butyl-2-methylpyridine.

Experimental Protocol: Catalytic Hydrogenation

Reaction Scheme:

5-butyl-2-methylpyridine + 3H₂ --(Catalyst)--> this compound

Materials and Reagents:

-

5-butyl-2-methylpyridine

-

Platinum(IV) oxide (PtO₂, Adams' catalyst) or Palladium on carbon (Pd/C, 10%)

-

Ethanol (or acetic acid) as solvent

-

Hydrogen gas (H₂)

-

Inert gas (Nitrogen or Argon)

-

Sodium bicarbonate (NaHCO₃) solution (for workup)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for hydrogenation (e.g., Parr hydrogenator or a flask with a balloon)

Procedure:

-

Catalyst Pre-activation (if using PtO₂): In a suitable hydrogenation flask, add 5-butyl-2-methylpyridine (1.0 eq) dissolved in ethanol. To this solution, add a catalytic amount of PtO₂ (e.g., 1-5 mol%).

-

Hydrogenation: Seal the reaction vessel and purge with an inert gas (nitrogen or argon). Introduce hydrogen gas, typically at a pressure of 1-4 atm (a hydrogen-filled balloon can be used for atmospheric pressure reactions). The reaction mixture is then stirred vigorously at room temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by observing the disappearance of the starting material. The reaction is typically complete within 12-24 hours.

-

Workup: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas. The catalyst is removed by filtration through a pad of Celite. The filter cake should be washed with a small amount of ethanol.

-

Purification: The filtrate is concentrated under reduced pressure to remove the solvent. The residue is then dissolved in a suitable organic solvent (e.g., diethyl ether or dichloromethane) and washed with a saturated aqueous solution of sodium bicarbonate to remove any acidic impurities. The organic layer is then washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude this compound.

-

Further Purification (Optional): If necessary, the product can be further purified by distillation under reduced pressure or by column chromatography on silica gel.

Biological Activity and Potential Applications

While specific biological studies on this compound are limited, the piperidine scaffold is a common motif in many biologically active compounds and natural alkaloids.[5] Piperidine derivatives have been shown to exhibit a wide range of pharmacological activities, including antimicrobial, antifungal, antiviral, and neuroprotective effects.[6] The antimicrobial mechanism of some piperidine-based compounds involves the disruption of the bacterial cell membrane.[7][8]

Given its structure, this compound could be a subject of interest for:

-

Drug Discovery: As a scaffold for the synthesis of novel therapeutic agents.

-

Agrochemicals: As a component in the development of new pesticides and herbicides.

-

Organic Synthesis: As a chiral building block or a ligand in catalysis.

Mandatory Visualizations

Synthesis Workflow of this compound

Caption: Synthesis of this compound via catalytic hydrogenation.

Conclusion

This compound represents an interesting, yet underexplored, chemical entity. This guide provides a foundational understanding of its structure, predicted properties, and a viable synthetic route. The provided experimental protocol, based on well-established chemical transformations, offers a practical starting point for researchers wishing to synthesize and further investigate this compound. Future research should focus on the experimental validation of its physicochemical properties and the exploration of its potential biological activities to unlock its full potential in various scientific and industrial applications.

References

- 1. Piperidine - Wikipedia [en.wikipedia.org]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academicjournals.org [academicjournals.org]

- 7. Piperazine based antimicrobial polymers: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Piperazine based antimicrobial polymers: a review - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00341K [pubs.rsc.org]

Navigating the Chiral Landscape of 5-Butyl-2-methylpiperidine: A Technical Guide for Researchers

An in-depth exploration of the stereoisomers, synthesis, and characterization of 5-Butyl-2-methylpiperidine, a substituted piperidine with significant potential in medicinal chemistry and drug development.

The intricate world of stereochemistry plays a pivotal role in determining the pharmacological and toxicological profiles of drug candidates. For researchers and scientists in drug development, a thorough understanding of a molecule's stereoisomers is paramount. This technical guide delves into the core stereochemical aspects of this compound, a disubstituted piperidine derivative. Due to the limited availability of specific experimental data for this exact molecule in publicly accessible literature, this guide leverages established principles and data from analogous 2,5-disubstituted piperidines to provide a predictive framework for its synthesis, separation, and characterization.

The Stereoisomeric Complexity of this compound

This compound possesses two chiral centers at the C2 and C5 positions of the piperidine ring. This gives rise to a total of four possible stereoisomers, existing as two pairs of enantiomers. These are the cis-isomers, where the butyl and methyl groups are on the same face of the ring, and the trans-isomers, where they are on opposite faces.

-

(2R, 5R)-5-Butyl-2-methylpiperidine and (2S, 5S)-5-Butyl-2-methylpiperidine (trans-enantiomers)

-

(2R, 5S)-5-Butyl-2-methylpiperidine and (2S, 5R)-5-Butyl-2-methylpiperidine (cis-enantiomers)

The spatial arrangement of the butyl and methyl groups significantly influences the molecule's three-dimensional shape and, consequently, its interaction with biological targets.

Predicted Physicochemical Properties of Stereoisomers

| Stereoisomer | Configuration | Predicted Boiling Point (°C) | Predicted [α]D (degrees) |

| (+)-trans-5-Butyl-2-methylpiperidine | (2R, 5R) | 210-215 | Positive |

| (-)-trans-5-Butyl-2-methylpiperidine | (2S, 5S) | 210-215 | Negative |

| (+)-cis-5-Butyl-2-methylpiperidine | (2S, 5R) | 205-210 | Positive |

| (-)-cis-5-Butyl-2-methylpiperidine | (2R, 5S) | 205-210 | Negative |

Table 1: Predicted Physicochemical Properties of this compound Stereoisomers.

Synthetic and Separation Strategies

The synthesis of this compound stereoisomers can be approached through stereoselective synthesis or by separation of a diastereomeric mixture.

General Synthetic Workflow

A common and effective method for the synthesis of 2,5-disubstituted piperidines is the catalytic hydrogenation of the corresponding substituted pyridine precursor, 5-butyl-2-methyl-pyridine. This reaction typically yields a mixture of cis and trans diastereomers.

Experimental Protocols

Protocol 1: Synthesis of this compound (Diastereomeric Mixture)

-

Precursor Synthesis: Synthesize 5-butyl-2-methyl-pyridine via established cross-coupling methodologies (e.g., Suzuki or Negishi coupling) from 5-bromo-2-methylpyridine and a suitable butyl-organometallic reagent.

-

Hydrogenation:

-

Dissolve 5-butyl-2-methyl-pyridine (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

-

Add a catalyst, typically Platinum(IV) oxide (PtO₂) or Rhodium on carbon (Rh/C), at a loading of 5-10 mol%.

-

Pressurize the reaction vessel with hydrogen gas (50-500 psi).

-

Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 24-48 hours, monitoring the reaction progress by GC-MS or TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Remove the solvent under reduced pressure.

-

The resulting crude product will be a mixture of cis and trans diastereomers of this compound.

-

Protocol 2: Separation of Diastereomers and Enantiomers

-

Diastereomer Separation:

-

The crude mixture of cis and trans isomers can be separated by column chromatography on silica gel. The choice of eluent will depend on the polarity of the isomers, but a gradient of ethyl acetate in hexanes is a common starting point. The relative stereochemistry of the separated diastereomers can be determined by NMR spectroscopy, particularly through the analysis of coupling constants and NOE experiments.

-

-

Enantiomer Resolution (Chiral HPLC):

-

The separated racemic cis and trans diastereomers can be resolved into their individual enantiomers using chiral High-Performance Liquid Chromatography (HPLC).

-

Column: A chiral stationary phase (CSP) is required. Common choices include polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H).

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The exact ratio will need to be optimized for baseline separation.

-

Detection: UV detection is commonly used.

-

The elution order of the enantiomers will depend on the specific CSP and mobile phase used.

-

Characterization of Stereoisomers

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between the cis and trans diastereomers of 2,5-disubstituted piperidines.

-

¹H NMR: The chemical shifts and coupling constants of the protons at C2 and C5, as well as the methyl and butyl protons, will differ between the cis and trans isomers due to their different spatial orientations. In the chair conformation, axial and equatorial protons will have distinct chemical shifts and coupling patterns.

-

¹³C NMR: The chemical shifts of the carbon atoms in the piperidine ring and the substituents will also be sensitive to the stereochemistry.

-

NOE (Nuclear Overhauser Effect) Spectroscopy: NOESY or ROESY experiments can be used to determine the relative stereochemistry by identifying through-space correlations between the protons on the C2-methyl group and the C5-butyl group. A strong NOE between these groups would be indicative of a cis relationship.

Conclusion

While specific experimental data for this compound remains to be published, this technical guide provides a robust framework for its synthesis, separation, and stereochemical characterization based on well-established principles for analogous 2,5-disubstituted piperidines. For researchers in drug discovery and medicinal chemistry, the ability to synthesize and isolate pure stereoisomers of such compounds is a critical step in elucidating structure-activity relationships and developing safer, more effective therapeutics. The methodologies and predictive data presented herein serve as a valuable starting point for the exploration of the chiral landscape of this compound.

Spectroscopic Analysis of 5-Butyl-2-methylpiperidine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Butyl-2-methylpiperidine is a substituted piperidine derivative with potential applications in pharmaceutical and materials science. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and quality control in various research and development settings. This document aims to provide a comprehensive guide to the spectroscopic data (NMR, IR, MS) of this compound. However, a comprehensive search of publicly available scientific literature and databases did not yield a complete set of experimental spectroscopic data for this specific compound. The following sections detail the expected spectroscopic characteristics based on the analysis of its structural analogue, 5-butyl-2-methylpyridine, and provide general experimental protocols for acquiring such data.

Predicted Spectroscopic Data

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the butyl group and fragmentation of the piperidine ring.

Table 1: Predicted Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C10H21N |

| Molecular Weight | 155.28 g/mol |

| Predicted m/z | 155 (M+), fragments corresponding to loss of alkyl groups |

Note: This data is predicted and not from experimental observation.

For comparison, the experimental mass spectrometry data for 5-butyl-2-methylpyridine shows a molecular ion at m/z 149, with major fragments at m/z 106 and 107[1].

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be characterized by the following absorptions:

Table 2: Predicted Infrared Spectroscopy Data for this compound

| Functional Group | Predicted Wavenumber (cm-1) |

| N-H Stretch | 3300-3500 (secondary amine) |

| C-H Stretch (Aliphatic) | 2850-2960 |

| C-N Stretch | 1000-1250 |

Note: This data is predicted and not from experimental observation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra would provide detailed information about the structure of this compound.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) |

| N-H | 1.0-3.0 (broad singlet) |

| Piperidine ring protons | 1.0-3.5 |

| Butyl chain protons | 0.8-1.6 |

| Methyl group protons | ~1.1 (doublet) |

Note: This data is predicted and not from experimental observation.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Piperidine ring carbons | 20-60 |

| Butyl chain carbons | 14-40 |

| Methyl group carbon | ~20 |

Note: This data is predicted and not from experimental observation.

Experimental Protocols

The following are general methodologies for acquiring the spectroscopic data for this compound.

Mass Spectrometry

A sample of this compound would be introduced into a mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds.

-

Instrumentation : A GC system coupled to a mass spectrometer with an electron ionization (EI) source.

-

Sample Preparation : The compound is dissolved in a suitable volatile solvent (e.g., dichloromethane or methanol).

-

GC Conditions : A capillary column (e.g., HP-5MS) would be used with helium as the carrier gas. The temperature program would be optimized to ensure good separation.

-

MS Conditions : The mass spectrometer would be operated in EI mode at 70 eV. Data would be collected over a mass range of m/z 40-400.

Infrared Spectroscopy

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer.

-

Instrumentation : An FTIR spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.

-

Sample Preparation : For a liquid sample, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Data Acquisition : The spectrum would be recorded in the mid-IR range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. An average of 16 or 32 scans is typically used to improve the signal-to-noise ratio.

Nuclear Magnetic Resonance Spectroscopy

¹H and ¹³C NMR spectra would be recorded on a high-field NMR spectrometer.

-

Instrumentation : A 400 MHz or 500 MHz NMR spectrometer.

-

Sample Preparation : Approximately 5-10 mg of the sample would be dissolved in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

-

¹H NMR Acquisition : A standard one-pulse sequence would be used. Key parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

-

¹³C NMR Acquisition : A proton-decoupled pulse sequence (e.g., PENDANT or DEPT) would be used to simplify the spectrum and provide information on the number of attached protons to each carbon. A longer relaxation delay (2-5 seconds) and a larger number of scans are typically required for ¹³C NMR.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the complete spectroscopic characterization of a compound like this compound.

Conclusion

While experimentally determined spectroscopic data for this compound is not currently available in public databases, this guide provides a predictive framework and standard operating procedures for its analysis. The successful synthesis and purification of this compound would be the necessary first step, followed by the application of the described spectroscopic techniques to obtain a complete and accurate characterization. Such data would be invaluable for any future research or development involving this compound.

References

Unveiling the Enigmatic World of Piperidine Alkaloids: A Technical Guide to Their Natural Sources and Isolation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide delves into the natural sources and isolation of substituted piperidine alkaloids, with a specific focus on the class of compounds structurally related to the user-queried "5-Butyl-2-methylpiperidine." Extensive literature searches indicate that This compound has not been identified as a naturally occurring compound. However, a closely related and extensively studied class of molecules, the 2,6-dialkylpiperidines, are abundant in the venom of fire ants of the genus Solenopsis. These compounds, commonly known as solenopsins, are of significant interest due to their diverse biological activities. This guide will, therefore, focus on the natural sources, isolation, and characterization of these prevalent piperidine alkaloids as a comprehensive proxy, providing researchers with the foundational knowledge and methodologies applicable to the broader class of substituted piperidines.

Natural Sources of Substituted Piperidine Alkaloids: The Fire Ant Arsenal

The primary and most well-documented natural source of 2-methyl-6-alkyl and 2-methyl-6-alkenyl piperidines is the venom of fire ants, belonging to the genus Solenopsis.[1][2] These aggressive and invasive insects produce a complex mixture of these alkaloids, which constitute over 95% of their venom.[3] The specific composition of the venom can vary significantly between different species, subspecies, and even between different castes (e.g., workers and queens) within the same colony.[4][5]

Key fire ant species known for producing these piperidine alkaloids include:

-

Solenopsis invicta (Red Imported Fire Ant): The venom is predominantly composed of trans-isomers of 2-methyl-6-alkylpiperidines.[6]

-

Solenopsis richteri (Black Imported Fire Ant): Also produces a mix of cis and trans 2,6-dialkylpiperidines.[1]

-

Solenopsis geminata : Known to produce both cis- and trans-2-methyl-6-undecylpiperidines.[7]

-

Solenopsis xyloni : Contains 2-methyl-6-n-undecyl-Δ¹,²-piperideine as a venom component.[8]

The alkyl or alkenyl side chains at the 6-position of the piperidine ring typically consist of 9, 11, 13, 15, or 17 carbon atoms.[9]

Quantitative Analysis of Piperidine Alkaloids in Solenopsis Venom

The relative abundance of different piperidine alkaloids in fire ant venom is a crucial aspect for chemotaxonomy and understanding their biological activity. Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Flame Ionization Detection (GC-FID) are the primary techniques for the quantification of these compounds.[6][10] Below is a summary of representative quantitative data from the literature.

| Alkaloid | Species | Caste | Relative Abundance (%) | Reference |

| trans-2-Methyl-6-tridecenylpiperidine (trans-C13:1) | S. invicta | Worker | Can be up to 98% in early colony stages | [9] |

| cis-2-Methyl-6-undecylpiperidine (cis-C11) | S. invicta | Worker | Peaks in early colony development (50-100 days) | [9] |

| trans-2-Methyl-6-undecylpiperidine (trans-C11) | S. invicta | Worker | Peaks in early colony development (before 150 days) | [9] |

| Various 2,6-dialkylpiperidines | S. richteri | Worker | Predominantly trans isomers | [1] |

Experimental Protocols for Isolation and Purification

The isolation of piperidine alkaloids from fire ants is a multi-step process involving extraction, separation, and purification. The lipophilic nature of these compounds dictates the choice of solvents and chromatographic techniques.[11]

Extraction of Alkaloids

Several methods have been developed for the extraction of venom alkaloids from fire ants.

-

Solvent Soaking of Whole Ants: This is a common and efficient method for large-scale extraction.[5]

-

Collect a large quantity of fire ants (e.g., by mound excavation).

-

Freeze the ants to immobilize and kill them.

-

Immerse the whole ants in a nonpolar solvent, typically hexane, for a sufficient period (e.g., 24-48 hours) to allow for the extraction of the alkaloids.

-

Filter the mixture to remove the ant bodies.

-

Concentrate the hexane extract under reduced pressure to obtain the crude alkaloid mixture.

-

-

Venom Milking: This method yields a purer venom sample but is more labor-intensive.

-

Individual ants are handled with fine forceps.

-

The stinger is brought into contact with the inner surface of a glass capillary tube.

-

A small electrical stimulus or pressure on the gaster induces the release of venom into the capillary tube.

-

-

Venom Gland Dissection: This is the most precise method for obtaining pure venom but is technically challenging and yields very small quantities.

-

Individual ants are dissected under a microscope.

-

The venom gland and reservoir are carefully removed.

-

The glands are then crushed in a suitable solvent to release the alkaloids.

-

Purification by Silica Gel Chromatography

The crude extract, containing a mixture of piperidine alkaloids and other lipids, can be purified using silica gel column chromatography.[1][2] This technique separates compounds based on their polarity.

-

Column Preparation: A glass column is packed with silica gel slurried in a nonpolar solvent (e.g., hexane).

-

Sample Loading: The concentrated crude extract is dissolved in a minimal amount of the initial mobile phase and loaded onto the top of the silica gel bed.

-

Elution: A gradient of solvents with increasing polarity is passed through the column.

-

A nonpolar solvent like hexane is used initially to elute less polar compounds.

-

The polarity is gradually increased by adding a more polar solvent, such as diethyl ether or ethyl acetate, to the mobile phase. This allows for the sequential elution of the different piperidine alkaloids.

-

-

Fraction Collection: The eluate is collected in a series of fractions.

-

Analysis: Each fraction is analyzed by Thin Layer Chromatography (TLC) or GC-MS to identify the fractions containing the desired alkaloids.

-

Pooling and Concentration: Fractions containing the purified alkaloids are pooled and the solvent is evaporated to yield the isolated compounds.

Visualization of Key Processes

Experimental Workflow for Alkaloid Isolation

References

- 1. Re-investigation of venom chemistry of Solenopsis fire ants. I. Identification of novel alkaloids in S. richteri - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Biological Activities and Ecological Significance of Fire Ant Venom Alkaloids [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. bioone.org [bioone.org]

- 6. Quantitative analysis of alkaloidal constituents in imported fire ants by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel alkaloids from the fire ant, Solenopsis geminata - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Insecticidal Activity of Fire Ant Venom Alkaloid-Based 2-Methyl-6-alkyl-Δ1,6-piperideines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. probiologists.com [probiologists.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Solenopsin - Wikipedia [en.wikipedia.org]

5-Butyl-2-methylpiperidine: A Technical Toxicological and Safety Assessment

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available public information regarding the toxicological profile and safety of 5-Butyl-2-methylpiperidine. A comprehensive toxicological evaluation of this compound appears to be limited, with significant data gaps in the publicly accessible literature. The information provided herein should be used as a preliminary guide and is not a substitute for a thorough internal risk assessment and, where necessary, further experimental investigation.

Executive Summary

This compound is a piperidine derivative with potential applications in medicinal chemistry and organic synthesis.[1] However, its toxicological properties have not been thoroughly investigated.[2] This guide provides a detailed overview of the known safety information, primarily derived from available Safety Data Sheets (SDS), and highlights the significant gaps in the existing toxicological data. Researchers and drug development professionals should exercise caution when handling this compound and consider the need for comprehensive toxicological testing depending on its intended application.

Chemical and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C10H21N | [1] |

| Molecular Weight | 155.28 g/mol | [1] |

| CAS Number | 1565947-26-3 | [3] |

| Appearance | Not specified | |

| Solubility | Not specified |

Toxicological Profile

Based on the available Safety Data Sheet, this compound is classified under the Globally Harmonized System (GHS) with the following hazard statements.[2]

Table 1: GHS Hazard Classification [2]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |

| Specific Target Organ Toxicity, Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

Acute Toxicity

This compound is considered harmful if ingested or inhaled.[2]

-

Oral: Classified as Category 4 for acute oral toxicity.[2]

-

Inhalation: Classified as Category 4 for acute inhalation toxicity.[2]

-

Dermal: No specific data is available.

No quantitative LD50 (Lethal Dose, 50%) values for oral, dermal, or inhalation routes have been found in the public domain.

Irritation and Sensitization

The compound is known to cause skin and serious eye irritation.[2]

-

Skin Irritation: Causes skin irritation (Category 2).[2]

-

Eye Irritation: Causes serious eye irritation (Category 2A).[2]

-

Respiratory or Skin Sensitization: Data is not available to classify for respiratory or skin sensitization.[2]

Specific Target Organ Toxicity (STOT)

-

Single Exposure: May cause respiratory irritation (Category 3).[2]

-

Repeated Exposure: No data is available.

Chronic Toxicity, Carcinogenicity, Mutagenicity, and Reproductive Toxicity

There is a significant lack of data regarding the long-term toxicological effects of this compound.

-

Chronic Toxicity: No chronic toxicity studies have been reported.

-

Carcinogenicity: No component of this product at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC, ACGIH, or NTP.[2] However, it is important to note that this does not indicate a lack of carcinogenicity, but rather a lack of dedicated studies.

-

Germ Cell Mutagenicity: No data is available to classify for germ cell mutagenicity.[2]

-

Reproductive and Developmental Toxicity: No data is available on the potential reproductive or developmental effects of this compound.

-

Aspiration Hazard: No data is available.[2]

Experimental Protocols (Hypothetical)

Due to the absence of published toxicological studies for this compound, detailed experimental protocols cannot be cited. However, standard OECD (Organisation for Economic Co-operation and Development) guidelines would be followed for a comprehensive toxicological evaluation. Below is a logical workflow for assessing the acute toxicity of a novel compound like this compound.

References

An In-depth Technical Guide on the Physical Properties of 5-Butyl-2-methylpiperidine

Abstract: This technical guide provides a detailed overview of the physical properties of 5-Butyl-2-methylpiperidine, with a primary focus on its melting and boiling points. Due to the limited availability of direct experimental data for this specific compound in public literature, this document presents data for structurally related piperidine derivatives to establish a comparative context. Furthermore, it outlines the standardized experimental protocols for determining these fundamental physical constants. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Introduction to this compound

Physical Properties: Melting and Boiling Points

Direct experimental data for the melting and boiling points of this compound (CAS 1565947-26-3) are not prominently reported in the scientific literature.[3] However, an analysis of the physical properties of parent and less-substituted piperidines can provide a reasonable estimation. The addition of alkyl substituents (like methyl and butyl groups) to the piperidine ring increases the molecular weight and van der Waals forces, which is expected to lead to a higher boiling point compared to unsubstituted piperidine or 2-methylpiperidine.

For context, the table below summarizes the known physical properties of related piperidine compounds.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| This compound | 1565947-26-3 | C₁₀H₂₁N | 155.28 (Calculated) | Data Not Available | Data Not Available |

| Piperidine | 110-89-4 | C₅H₁₁N | 85.15 | -11.90 | 106.00 |

| 2-Methylpiperidine | 109-05-7 | C₆H₁₃N | 99.17 | Data Not Available | 118-119 |

| N-Methylpiperidine | 626-67-5 | C₆H₁₃N | 99.17 | -50 | 105-108 |

Data sourced from references[1][4][5].

Experimental Protocols for Physical Property Determination

The following sections detail the standard laboratory methodologies for accurately determining the melting and boiling points of organic compounds like this compound.[6]

The melting point of a solid is the temperature at which it transitions to a liquid state.[7][8] For pure crystalline compounds, this occurs over a very narrow temperature range.[8] The presence of impurities typically lowers the melting point and broadens the melting range.[9][10]

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital device)[7]

-

Glass capillary tubes (sealed at one end)[7]

-

Thermometer (calibrated)[7]

-

Heating medium (e.g., mineral oil, silicone oil)[7]

-

Spatula and mortar and pestle[7]

Procedure:

-

Sample Preparation: A small amount of the solid organic compound is finely ground into a powder.[10] The dry capillary tube is then tapped on its open end into the powder, filling it to a height of approximately 2-3 mm.[8][10] The sample is packed tightly by tapping the sealed end of the tube on a hard surface.[10]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[8] This assembly is then immersed in the heating bath of the melting point apparatus.[8]

-

Heating and Observation: The bath is heated slowly, at a rate of about 1°C per minute, especially when approaching the expected melting point.[9] Rapid heating can lead to inaccurate measurements.[9]

-

Data Recording: Two temperatures are recorded: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the entire sample becomes a clear liquid.[8] The melting point is reported as the range between T1 and T2.[10]

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. It is a key indicator of a liquid's volatility.

Apparatus:

-

Small test tube or boiling tube

-

Thermometer (calibrated)

-

Capillary tube (sealed at one end)

-

Heating apparatus (e.g., Thiele tube, oil bath)

-

Beaker

Procedure:

-

Sample Preparation: Approximately 0.5 mL of the liquid sample is placed into a small test tube.

-

Apparatus Setup: A capillary tube, sealed at one end, is placed into the test tube with its open end submerged in the liquid. The test tube is then attached to a thermometer and immersed in a heating bath.

-

Heating and Observation: The bath is heated gradually. As the temperature rises, air trapped in the capillary tube will bubble out. Heating continues until a continuous and rapid stream of bubbles emerges from the capillary.

-

Data Recording: The heating is stopped, and the bath is allowed to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube. This indicates that the vapor pressure inside the capillary equals the external atmospheric pressure.

Workflow and Process Visualization

To ensure consistency and accuracy in determining physical properties, a standardized workflow is essential. The following diagram illustrates the logical progression from sample preparation to final data analysis and reporting.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1565947-26-3|this compound|BLD Pharm [bldpharm.com]

- 4. guidechem.com [guidechem.com]

- 5. N-甲基哌啶 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. cbseacademic.nic.in [cbseacademic.nic.in]

- 7. engineeringbyte.com [engineeringbyte.com]

- 8. youtube.com [youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. youtube.com [youtube.com]

Solubility Profile of 5-Butyl-2-methylpiperidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Butyl-2-methylpiperidine, a substituted piperidine derivative. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on the predicted solubility based on the compound's structural features and provides detailed experimental protocols for its empirical determination.

Predicted Solubility of this compound

This compound is a heterocyclic amine with a six-membered ring containing a nitrogen atom. The presence of the nitrogen atom with its lone pair of electrons allows for hydrogen bonding with protic solvents. However, the molecule also possesses a significant nonpolar character due to the butyl and methyl substituents and the carbon-rich piperidine ring. This dual nature dictates its solubility profile.

Based on the general solubility principles of piperidine and its derivatives, the following qualitative solubility profile for this compound can be predicted:

| Solvent Class | Predicted Solubility | Rationale |

| Polar Protic | ||

| Water | Sparingly Soluble | The polar amine group can form hydrogen bonds with water, but the nonpolar butyl and methyl groups will limit miscibility. |

| Alcohols (e.g., Methanol, Ethanol) | Soluble | Alcohols can act as both hydrogen bond donors and acceptors, and their alkyl chains can interact favorably with the nonpolar parts of the molecule. |

| Polar Aprotic | ||

| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a strong polar apathetic solvent capable of dissolving a wide range of organic compounds. |

| Acetonitrile | Soluble | The polarity of acetonitrile should be sufficient to dissolve this compound. |

| Nonpolar | ||

| Hexane | Sparingly Soluble | The molecule's polarity, due to the amine group, will likely limit its solubility in highly nonpolar solvents like hexane. |

| Toluene | Soluble | The aromatic ring of toluene can interact with the nonpolar components of this compound, and its moderate polarity should facilitate dissolution. |

| Chlorinated | ||

| Dichloromethane | Soluble | Dichloromethane is a versatile solvent that can dissolve many organic compounds of intermediate polarity. |

| Chloroform | Soluble | Similar to dichloromethane, chloroform is expected to be a good solvent for this compound.[1] |

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, the following experimental protocols can be employed. The "shake-flask" method is a widely recognized and reliable technique for determining thermodynamic solubility.

Shake-Flask Method for Thermodynamic Solubility Determination

This method involves equilibrating a surplus of the compound with a given solvent and then measuring the concentration of the dissolved compound in the saturated solution.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, hexane)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator

-

Constant temperature bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

Gas chromatograph with a suitable detector (GC-FID or GC-MS) or a calibrated HPLC system.

Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid (or separate liquid phase) should be clearly visible.

-

-

Equilibration:

-

Place the vials in a constant temperature bath (e.g., 25 °C) on an orbital shaker.

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow for the separation of the undissolved compound.

-

-

Sampling:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter to remove any remaining undissolved micro-particles.

-

-

Analysis:

-

Prepare a series of calibration standards of this compound in the same solvent.

-

Analyze the filtered supernatant and the calibration standards using a validated analytical method (e.g., GC-FID).

-

Determine the concentration of this compound in the supernatant by comparing its response to the calibration curve.

-

Visualizations

Workflow for Experimental Solubility Determination

Caption: A flowchart of the shake-flask method.

Factors Influencing Solubility of Substituted Piperidines

Caption: Key factors affecting piperidine solubility.

References

The Pharmacological Potential of 5-Butyl-2-methylpiperidine: A Review of Current Knowledge

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the currently available information regarding the potential pharmacological activity of 5-Butyl-2-methylpiperidine. While research into this specific piperidine derivative is still in a nascent stage, this document collates the existing data on its biological activities, potential mechanisms of action, and synthetic pathways.

Introduction to this compound

This compound is a derivative of piperidine, a saturated six-membered heterocycle containing a nitrogen atom. The piperidine scaffold is a common feature in a vast array of natural products and synthetic pharmaceuticals, highlighting its importance in medicinal chemistry.[1] The specific substitution of a butyl group at the 5-position and a methyl group at the 2-position of the piperidine ring in this compound bestows upon it a unique stereochemical and electronic profile that may translate into distinct pharmacological properties.[2]

Potential Pharmacological Activities

Preliminary research suggests that this compound may possess a range of biological activities. It has been investigated for its potential antimicrobial and antifungal properties.[2] Furthermore, there are indications that this compound could modulate the activity of various enzymes, which may have implications for its use in inflammatory conditions and for neuroprotection.[2] It is believed that this compound may exert its effects by interacting with specific, yet currently unidentified, molecular targets such as enzymes and receptors.[2] However, at present, there is a notable absence of publicly available quantitative data, such as IC50, EC50, or Ki values, to substantiate these potential activities.

Mechanism of Action

The precise mechanism of action for this compound remains to be elucidated. It is hypothesized that the compound's pharmacological effects stem from its ability to bind to and modulate the function of specific enzymes or receptors.[2] Without further in-depth studies, including binding assays and functional screens against a panel of biological targets, any proposed signaling pathways would be purely speculative.

Synthesis of this compound

The synthesis of this compound can be achieved through established organic chemistry methodologies. Two primary synthetic routes have been described[2]:

-

Alkylation of 2-Methylpyridine: This approach involves the reaction of 2-methylpyridine with a suitable butyl halide in the presence of a base.

-

Catalytic Hydrogenation: This method utilizes the catalytic hydrogenation of a corresponding pyridine precursor to yield the saturated piperidine ring.

A general workflow for the synthesis of piperidine derivatives often involves the modification of a pyridine ring system followed by reduction.

Caption: General synthetic workflow for this compound.

Future Directions and Conclusion

The study of this compound is an emerging area of research. The preliminary indications of its biological activity are promising and warrant further investigation. To fully understand the therapeutic potential of this compound, future research should focus on:

-

Quantitative Biological Screening: Comprehensive in vitro assays to determine the potency and efficacy of this compound against a wide range of biological targets, including microbial strains, enzymes, and receptors.

-

Mechanism of Action Studies: In-depth cellular and biochemical studies to identify the specific molecular targets and signaling pathways modulated by the compound.

-

In Vivo Efficacy and Safety Profiling: Preclinical studies in animal models to evaluate the therapeutic efficacy, pharmacokinetics, and toxicological profile of this compound.

References

A Technical Review of 5-Butyl-2-methylpiperidine and Its Analogs for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals, owing to its favorable physicochemical properties and its ability to interact with a diverse range of biological targets. Among the myriad of substituted piperidines, 2,5-dialkylpiperidines represent an important class of compounds with significant biological activities. This technical guide focuses on 5-Butyl-2-methylpiperidine and its analogs, providing a comprehensive review of the available literature on their synthesis, pharmacological activities, and structure-activity relationships. While specific data for this compound is limited in publicly accessible literature, this review leverages information on closely related analogs, particularly the well-studied venom alkaloids from fire ants of the Solenopsis genus, which are predominantly 2-methyl-6-alkylpiperidines.

Synthesis of 2,5-Disubstituted Piperidines

A common approach involves the construction of the piperidine ring through cyclization reactions. One such strategy is the intramolecular aza-Michael reaction.

General Experimental Protocol: Intramolecular Aza-Michael Reaction for 2,5-Disubstituted Piperidines

This protocol is a generalized procedure based on established methods for the synthesis of substituted piperidines.

Step 1: Synthesis of the Acyclic Precursor An appropriate N-protected δ,ε-unsaturated amine is synthesized. For this compound, this would involve a precursor with a butyl group at the δ-position and a methyl group that will become the C2-substituent of the piperidine ring.

Step 2: Cyclization The N-protected unsaturated amine is subjected to cyclization conditions. This is typically achieved using a base to deprotonate the nitrogen, followed by intramolecular conjugate addition to the α,β-unsaturated system. The choice of base and reaction conditions can influence the diastereoselectivity of the cyclization.

Step 3: Deprotection and/or Further Modification The protecting group on the nitrogen is removed to yield the final 2,5-disubstituted piperidine. Further modifications to the ring or the substituents can be performed at this stage.

Pharmacological Activity and Structure-Activity Relationships

Specific pharmacological data for this compound is not extensively documented. However, the venom of fire ants (Solenopsis species) provides a rich source of structurally related 2-methyl-6-alkylpiperidine alkaloids, which have been the subject of numerous biological studies. These natural analogs offer valuable insights into the potential activities of this compound.

The venom of the red imported fire ant, Solenopsis invicta, is primarily composed of piperidine alkaloids, with solenopsin A (trans-2-methyl-6-undecylpiperidine) being a major component.[1] These alkaloids exhibit a broad range of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects.[1]

| Compound/Analog Class | Biological Activity | Quantitative Data (IC50/MIC) | Reference |

| Solenopsin A | Antimicrobial (Gram-positive bacteria) | MIC: 1.56-6.25 µg/mL | [2] |

| Solenopsis venom alkaloids | Antifungal (Candida albicans) | MIC: 3.12-12.5 µg/mL | [1] |

| Solenopsis venom alkaloids | Inhibition of bacterial biofilm formation | - | [1][2] |

| Solenopsin A | Anti-angiogenic | - | [1] |

| 2,5-disubstituted piperidines | Dopamine Transporter (DAT) Activity | cis-isomer 7a: IC50 = 14 nM | [3] |

Structure-Activity Relationship Insights:

-

Alkyl Chain Length: The length and saturation of the alkyl chain at the 6-position (analogous to the 5-position in the target compound) of the piperidine ring in Solenopsis alkaloids significantly influence their biological activity.

-

Stereochemistry: The relative stereochemistry of the substituents on the piperidine ring is crucial for biological activity. For instance, in a study of novel 2,5-disubstituted piperidine derivatives as dopamine transporter inhibitors, the cis-isomer exhibited significantly higher potency than the trans-isomer.[3]

-

Substitution Pattern: The substitution pattern on the piperidine ring plays a pivotal role in determining the binding affinity and selectivity for specific biological targets.

Visualizing Synthetic and Biological Pathways

To better understand the synthesis and potential biological actions of this compound and its analogs, the following diagrams are provided.

Conclusion and Future Directions

While this compound itself is not extensively characterized in the scientific literature, its structural similarity to the well-studied 2-methyl-6-alkylpiperidine alkaloids from fire ant venom suggests a high potential for interesting biological activities. The existing body of research on these natural analogs provides a strong foundation for future investigations into synthetic 2,5-dialkylpiperidines.

Future research should focus on the development of efficient and stereoselective synthetic routes to access a library of 5-alkyl-2-methylpiperidine analogs with varying alkyl chain lengths and stereochemistries. Subsequent comprehensive biological evaluation of these compounds against a panel of targets, including microbial strains, cancer cell lines, and key enzymes and receptors, is warranted. Such studies will be crucial in elucidating the structure-activity relationships and identifying lead compounds for further drug development. The lack of specific data on this compound highlights a gap in the current knowledge and presents an opportunity for novel discoveries in the field of medicinal chemistry.

References

- 1. Therapeutic Potential of Solenopsis invicta Venom: A Scoping Review of Its Bioactive Molecules, Biological Aspects, and Health Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Rational design and synthesis of novel 2,5-disubstituted cis- and trans-piperidine derivatives exhibiting differential activity for the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthetic Routes for 5-Butyl-2-methylpiperidine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 5-Butyl-2-methylpiperidine, a valuable piperidine derivative with applications in medicinal chemistry and organic synthesis. The following sections outline two primary synthetic routes, complete with experimental procedures, quantitative data, and visual representations of the workflows.

Introduction

This compound is a disubstituted piperidine ring system that serves as a key building block in the development of novel chemical entities. Its structural motif is of interest in the design of pharmacologically active compounds. This document details two common synthetic strategies for its preparation:

-

Route 1: A two-step synthesis involving the alkylation of 2-methylpyridine (2-picoline) to form 5-butyl-2-methylpyridine, followed by catalytic hydrogenation to yield the target compound.

-

Route 2: Direct synthesis via reductive amination, a convergent approach that constructs the piperidine ring in a single key step.

These routes are presented with detailed experimental protocols to facilitate their application in a laboratory setting.

Synthetic Route 1: Alkylation of 2-Methylpyridine and Subsequent Hydrogenation

This synthetic pathway is a robust and widely applicable method for the preparation of this compound. It proceeds in two distinct stages: the introduction of the butyl group onto the pyridine ring, followed by the reduction of the aromatic system.

Step 1: Synthesis of 5-Butyl-2-methylpyridine via Alkylation

The introduction of a butyl group at the 5-position of 2-methylpyridine can be achieved through a directed ortho-metalation followed by alkylation.

Experimental Protocol:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with anhydrous tetrahydrofuran (THF, 100 mL) and 2-methylpyridine (1.0 eq).

-

Deprotonation: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (1.1 eq, 2.5 M in hexanes) is added dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at this temperature for 1 hour.

-

Alkylation: 1-Bromobutane (1.2 eq) is added dropwise to the reaction mixture at -78 °C. The mixture is allowed to slowly warm to room temperature and stirred overnight.

-

Quenching and Work-up: The reaction is carefully quenched by the dropwise addition of saturated aqueous ammonium chloride solution (50 mL). The aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

Purification: The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 5-butyl-2-methylpyridine.

Step 2: Catalytic Hydrogenation of 5-Butyl-2-methylpyridine

The saturation of the pyridine ring is accomplished through catalytic hydrogenation using Raney Nickel, a highly effective catalyst for this transformation.

Experimental Protocol:

-

Catalyst Preparation (W-6 Raney Nickel): In a well-ventilated fume hood, a 2-L Erlenmeyer flask is charged with distilled water (600 mL) and sodium hydroxide pellets (160 g). The solution is cooled to 50 °C. Raney nickel-aluminum alloy powder (125 g) is added in small portions over 30 minutes, maintaining the temperature at 50 ± 2 °C. The mixture is digested at 50 °C for 50 minutes, followed by washing with distilled water until the washings are neutral. The catalyst is then washed with ethanol and stored under ethanol.[1]

-

Hydrogenation Reaction: A Parr hydrogenation apparatus is charged with 5-butyl-2-methylpyridine (1.0 eq), ethanol (100 mL), and the prepared Raney Nickel catalyst (approximately 10-20% by weight of the substrate).

-

Reaction Conditions: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas to 4 atmospheres (approximately 60 psi). The reaction mixture is stirred vigorously at room temperature.[2]

-

Monitoring and Work-up: The reaction progress is monitored by the cessation of hydrogen uptake. Upon completion, the reactor is depressurized, and the catalyst is carefully filtered off through a pad of Celite®. Caution: Raney Nickel is pyrophoric and should be handled with care, keeping it wet with solvent at all times.

-

Purification: The filtrate is concentrated under reduced pressure to yield this compound. Further purification can be achieved by distillation under reduced pressure.

Quantitative Data for Route 1

| Step | Reactants | Product | Catalyst | Solvent | Temperature (°C) | Pressure (atm) | Time (h) | Yield (%) | Purity (%) |

| 1 | 2-Methylpyridine, n-Butyllithium, 1-Bromobutane | 5-Butyl-2-methylpyridine | - | THF | -78 to RT | - | 12 | 60-70 | >95 (after chromatography) |

| 2 | 5-Butyl-2-methylpyridine | This compound | Raney Nickel | Ethanol | RT | 4 | 12-24 | 85-95 | >98 (after distillation) |

Synthetic Route 2: Reductive Amination

This route offers a more convergent approach to this compound, forming the heterocyclic ring in a single key transformation.

Experimental Protocol:

-

Reaction Setup: To a solution of an appropriate diketone precursor, such as nonane-2,5-dione (1.0 eq), in methanol (100 mL) in a round-bottom flask, is added ammonium acetate (5.0 eq).

-

Reductive Amination: The mixture is stirred at room temperature for 1 hour. Sodium cyanoborohydride (1.5 eq) is then added portion-wise over 30 minutes.

-

Reaction Conditions: The reaction is stirred at room temperature for 24-48 hours. The pH of the reaction is maintained between 6 and 7 by the periodic addition of glacial acetic acid.

-

Work-up: The reaction mixture is concentrated under reduced pressure. The residue is taken up in water (50 mL) and basified to pH > 10 with 2 M sodium hydroxide solution.

-

Extraction and Purification: The aqueous layer is extracted with dichloromethane (3 x 50 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by distillation under reduced pressure to give this compound.

Quantitative Data for Route 2

| Reactants | Product | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| Nonane-2,5-dione, Ammonium acetate | This compound | Sodium cyanoborohydride | Methanol | RT | 24-48 | 40-50 | >97 (after distillation) |

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the described synthetic routes.

Conclusion

The synthetic routes outlined in this document provide reliable and reproducible methods for the preparation of this compound. Route 1, involving a two-step sequence of alkylation and hydrogenation, generally offers higher yields and is well-suited for large-scale synthesis. Route 2, utilizing a one-pot reductive amination, provides a more convergent and atom-economical approach, which may be preferable for rapid analog synthesis in a drug discovery setting. The choice of synthetic route will depend on the specific requirements of the research, including scale, available starting materials, and desired purity. The provided protocols and data tables should serve as a valuable resource for chemists in the pharmaceutical and chemical research industries.

References

Application Note: Protocol for the Purification of 5-Butyl-2-methylpiperidine

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Butyl-2-methylpiperidine is a substituted piperidine derivative with potential applications in medicinal chemistry and organic synthesis.[1] As with many synthetic compounds, purification is a critical step to remove impurities, starting materials, and by-products to ensure the compound's integrity for subsequent applications. This application note provides a detailed protocol for the purification of this compound using flash column chromatography on silica gel. The protocol is designed to be a starting point for researchers and can be optimized based on the specific impurity profile of the crude sample.

Data Presentation

Table 1: Thin Layer Chromatography (TLC) Parameters

| Parameter | Value/Description |

| Stationary Phase | Silica Gel 60 F254 TLC plates |

| Mobile Phase | Hexane:Ethyl Acetate:Triethylamine (80:19:1, v/v/v) |

| Visualization | UV light (254 nm), Potassium permanganate stain |

| Expected Rf of this compound | ~ 0.3 - 0.4 |

Table 2: Flash Column Chromatography Parameters

| Parameter | Value/Description |

| Stationary Phase | Silica Gel 60 (40-63 µm particle size) |

| Column Dimensions | 40 mm internal diameter, 200 mm length |

| Mobile Phase (Eluent) | Gradient elution: Hexane:Ethyl Acetate with 1% Triethylamine |

| Gradient Profile | 0-10% Ethyl Acetate over 10 column volumes, then 10-20% Ethyl Acetate over 10 column volumes |

| Flow Rate | 20 mL/min |

| Sample Loading | 1 g of crude material dissolved in a minimal amount of dichloromethane |

| Fraction Size | 20 mL |

| Detection | TLC analysis of collected fractions |

Experimental Protocols

1. Thin Layer Chromatography (TLC) for Method Development

Before performing column chromatography, it is essential to determine an appropriate solvent system using TLC. The goal is to find a mobile phase that provides good separation between the desired compound and any impurities, with the product having a retention factor (Rf) of approximately 0.3-0.4.

Materials:

-

Silica Gel 60 F254 TLC plates

-

Crude this compound sample

-

Developing chamber

-

Capillary spotters

-

Mobile phase solvents: Hexane, Ethyl Acetate, Triethylamine

-

Visualization agents: UV lamp, Potassium permanganate stain solution

Procedure:

-

Prepare a small amount of the crude this compound solution by dissolving a few milligrams in a volatile solvent (e.g., dichloromethane).

-

Using a capillary spotter, apply a small spot of the solution to the baseline of a TLC plate.

-

Prepare a developing chamber with the chosen mobile phase (e.g., Hexane:Ethyl Acetate:Triethylamine 80:19:1).

-

Place the TLC plate in the chamber, ensuring the solvent level is below the baseline. Close the chamber and allow the solvent to ascend the plate.

-

Once the solvent front is about 1 cm from the top of the plate, remove the plate and mark the solvent front.

-

Allow the plate to dry completely.

-

Visualize the spots under a UV lamp (254 nm). Circle any visible spots.

-

Further visualize the plate by dipping it into a potassium permanganate stain solution and gently heating it with a heat gun. Piperidines and other oxidizable compounds will appear as yellow-brown spots on a purple background.

-

Calculate the Rf value for each spot. Adjust the mobile phase composition as necessary to achieve the desired separation and Rf for the product. The addition of a small amount of triethylamine (e.g., 1%) is crucial to prevent tailing of the basic piperidine compound on the acidic silica gel.[2][3]

2. Flash Column Chromatography Purification

This protocol is suitable for purifying approximately 1 gram of crude this compound. The column size and solvent volumes can be scaled accordingly for different amounts of material.

Materials:

-

Glass chromatography column (40 mm ID x 200 mm L)

-

Silica Gel 60 (40-63 µm)

-

Sand (acid-washed)

-

Eluent solvents: Hexane, Ethyl Acetate, Triethylamine

-

Crude this compound

-

Collection tubes/flasks

-

Air pressure source (for flash chromatography)

Procedure:

Column Packing:

-

Ensure the chromatography column is clean, dry, and vertically clamped. Place a small plug of cotton or glass wool at the bottom outlet.

-

Add a layer of sand (approx. 1 cm) to the bottom of the column.

-

Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., Hexane with 1% Triethylamine). For a 40 mm column, approximately 100 g of silica gel will be needed.

-

Pour the slurry into the column. Use additional mobile phase to rinse any remaining silica gel into the column.

-

Gently tap the column to ensure even packing and remove any air bubbles.

-

Open the column outlet and allow the solvent to drain until it is just above the silica bed. Do not let the silica run dry.

-

Add another layer of sand (approx. 1 cm) on top of the silica bed to prevent disturbance during sample and eluent addition.

Sample Loading:

-

Dissolve approximately 1 g of the crude this compound in a minimal amount of a suitable solvent, such as dichloromethane.

-

Carefully apply the dissolved sample evenly onto the top layer of sand using a pipette.

-

Open the column outlet and allow the sample to absorb onto the silica gel until the liquid level is just at the top of the sand.

Elution and Fraction Collection:

-

Carefully add the initial mobile phase (Hexane with 1% Triethylamine) to the top of the column.

-

Apply gentle air pressure to the top of the column to begin eluting the compounds at a flow rate of approximately 20 mL/min.

-

Begin collecting fractions in appropriately sized test tubes or flasks.

-

Gradually increase the polarity of the mobile phase according to the predetermined gradient (e.g., start with 100% Hexane with 1% Triethylamine, then slowly increase the percentage of Ethyl Acetate). A gradient from 0% to 20% Ethyl Acetate is a good starting point.

-

Monitor the separation by collecting small aliquots from the fractions and spotting them on a TLC plate. Develop and visualize the TLC plate as described in the method development section.

-

Combine the fractions that contain the pure this compound based on the TLC analysis.

-

Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified product.

-

Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., NMR, GC-MS).

Mandatory Visualization

Caption: Workflow for the purification of this compound.

References

Application of 5-Butyl-2-methylpiperidine in Asymmetric Synthesis: A Conceptual Overview and General Protocols

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature searches did not yield specific documented applications of 5-Butyl-2-methylpiperidine as a catalyst or chiral auxiliary in asymmetric synthesis. The following application notes and protocols are presented as a conceptual guide based on the known reactivity of similar chiral piperidine derivatives in organocatalysis. The provided data and protocols are representative examples and should be adapted and optimized for specific applications.

Introduction to Chiral Piperidines in Asymmetric Synthesis

Chiral piperidine scaffolds are privileged structures in a vast number of natural products and pharmaceutical agents. Beyond their role as integral parts of bioactive molecules, chiral piperidine derivatives have emerged as potent organocatalysts and ligands in asymmetric synthesis. Their rigid, chair-like conformation and the stereodirecting influence of substituents allow for effective control of enantioselectivity in a variety of chemical transformations.

A molecule such as this compound, possessing two stereocenters, has the potential to act as a chiral base or as a precursor for more complex chiral ligands. The substituents at the C2 and C5 positions can effectively shield one face of the molecule, thereby directing the approach of reactants in a stereoselective manner.

Potential Applications in Asymmetric Organocatalysis

Based on the reactivity of analogous chiral amines, this compound could potentially be employed as an organocatalyst in several key asymmetric reactions, including:

-

Michael Addition: As a chiral base, it could deprotonate a pro-nucleophile, leading to the formation of a chiral enamine or enolate, which would then add to a Michael acceptor in an enantioselective fashion.

-

Aldol Reaction: It could catalyze the reaction between a ketone and an aldehyde by forming a chiral enamine intermediate with the ketone, which then attacks the aldehyde with high facial selectivity.

-

Mannich Reaction: Similar to the aldol reaction, it could facilitate the enantioselective addition of an enolizable carbonyl compound to an imine.

Hypothetical Application: Asymmetric Michael Addition

The following section details a hypothetical application of a chiral 2,5-disubstituted piperidine, such as this compound, as an organocatalyst in the asymmetric Michael addition of a ketone to a nitroalkene.

Data Presentation

Table 1: Hypothetical Results for the Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene Catalyzed by a Chiral 2,5-Disubstituted Piperidine.

| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | 10 | Toluene | 25 | 24 | 85 | 70 |

| 2 | 10 | CH2Cl2 | 25 | 24 | 90 | 65 |

| 3 | 10 | THF | 25 | 24 | 78 | 75 |

| 4 | 20 | Toluene | 25 | 18 | 92 | 72 |

| 5 | 10 | Toluene | 0 | 48 | 88 | 85 |

Experimental Protocols

General Protocol for the Asymmetric Michael Addition:

-

Catalyst Preparation: The chiral catalyst, (2R,5S)-5-Butyl-2-methylpiperidine, would first need to be synthesized in enantiomerically pure form. A potential synthetic route could involve a multi-step synthesis starting from a chiral precursor or employing a chiral resolution method.

-

Reaction Setup: To a stirred solution of β-nitrostyrene (0.2 mmol) and the chiral piperidine catalyst (0.02 mmol, 10 mol%) in the desired solvent (2 mL) at the specified temperature, is added cyclohexanone (0.4 mmol).

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is quenched with a saturated aqueous solution of NH4Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure.

-

Purification and Analysis: The crude product is purified by column chromatography on silica gel. The yield of the purified product is determined, and the enantiomeric excess is measured by chiral High-Performance Liquid Chromatography (HPLC).

Visualizations

The following diagrams illustrate the conceptual workflows and relationships in the application of a chiral piperidine catalyst.

Caption: General experimental workflow for an organocatalyzed asymmetric reaction.

Application Notes and Protocols: Use of 5-Butyl-2-methylpiperidine as a Chiral Auxiliary

Disclaimer: Extensive literature searches did not yield any specific examples of 5-Butyl-2-methylpiperidine being used as a chiral auxiliary in asymmetric synthesis. The following application notes and protocols are therefore presented as a hypothetical guide based on the general principles of chiral auxiliary-mediated synthesis and the known reactivity of similar piperidine structures. These protocols are intended for research and development professionals and should be adapted and optimized for specific applications.

Introduction to Chiral Auxiliaries

In stereochemistry, a chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction.[1][2] This strategy is a powerful tool in asymmetric synthesis, enabling the selective production of a desired stereoisomer.[1] The auxiliary, which is itself chiral, is covalently attached to a prochiral substrate. The steric and electronic properties of the auxiliary then direct subsequent reactions to occur with a high degree of facial selectivity, leading to the formation of one diastereomer in excess. After the desired stereocenter has been created, the auxiliary is removed and can ideally be recovered for reuse.[1]

Commonly used chiral auxiliaries include Evans' oxazolidinones, pseudoephedrine, and SAMP/RAMP hydrazines.[1][] Chiral piperidine derivatives, while less common as auxiliaries themselves, are important chiral building blocks and ligands in asymmetric catalysis.[4][5][6] The hypothetical use of this compound as a chiral auxiliary would leverage the steric bulk of the butyl and methyl groups to influence the stereochemical course of reactions.

Hypothetical Application: Asymmetric Alkylation

A primary application for a chiral piperidine auxiliary such as this compound would be in the diastereoselective alkylation of carbonyl compounds. By forming a chiral enamine or enolate equivalent, the auxiliary can direct the approach of an electrophile to one face of the molecule.

Logical Workflow for Asymmetric Alkylation

References

Application Notes and Protocols: 5-Butyl-2-methylpiperidine as a Ligand in Catalysis

Disclaimer: The use of 5-Butyl-2-methylpiperidine as a ligand in catalysis is not extensively documented in the current scientific literature. The following application notes and protocols are based on the general principles of catalysis, ligand design, and the known roles of analogous piperidine derivatives in various chemical transformations. The information provided is intended to serve as a guide for researchers and scientists interested in exploring the potential of this compound as a novel ligand.

Introduction

Piperidine derivatives are a class of saturated nitrogen-containing heterocycles that have found broad applications in medicinal chemistry, materials science, and organic synthesis.[1][2] In the realm of catalysis, the piperidine motif can serve as a versatile scaffold for the development of new ligands. The nitrogen atom can act as a Lewis base to coordinate with a metal center, while substituents on the piperidine ring can be tailored to modulate the steric and electronic properties of the resulting catalyst.[3][4][5]

This compound possesses two alkyl substituents that can influence its effectiveness as a ligand. The methyl group at the 2-position and the butyl group at the 5-position introduce steric bulk, which can be advantageous in certain catalytic reactions by promoting reductive elimination and stabilizing monoligated metal species. The electron-donating nature of the alkyl groups can also increase the electron density on the coordinating nitrogen atom, potentially enhancing the catalytic activity of the metal center.

Potential Applications in Catalysis